Triphenylchloroacetonylphosphorane
Description
Properties
IUPAC Name |
(3-chloro-2-oxopropyl)-triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-17H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCVXLLWURZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClOP+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphoranes and Phosphonates
Structural and Functional Differences
Key structural analogs and related compounds include:
| Compound | Molecular Formula | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Triphenylchloroacetonylphosphorane | C21H18ClOP | Not reported | PPh3, chloroacetonyl | Alkylation, enone synthesis |
| Triethyl 2-chloro-2-phosphonoacetate | C8H14ClO5P | 7071-12-7 | Ethyl esters, phosphonate | Intermediate in esterification |
| Tetrachloro(trichloromethyl)phosphorane | CCl7P | 3582-10-3 | Seven Cl atoms, trichloromethyl | Lewis acid, chlorination |
This compound distinguishes itself through its bulky triphenylphosphine backbone, which enhances steric stabilization during nucleophilic substitution reactions. In contrast, Triethyl 2-chloro-2-phosphonoacetate contains electron-withdrawing ethyl ester groups, reducing its nucleophilicity but increasing its utility in phosphorylation reactions . Tetrachloro(trichloromethyl)phosphorane, with its high chlorine content, acts as a strong Lewis acid but lacks the carbonyl reactivity seen in this compound .
Preparation Methods
Continuous-Flow Reactor Systems
Modern facilities adopt continuous-flow reactors to enhance heat dissipation and reaction control. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 15–30 min | Maximizes conversion |
| Temperature | 50–60°C | Prevents decomposition |
| Molar Ratio (PPh:ClCHCOCl) | 1:1.05 | Minimizes excess reagent |
This approach reduces byproduct formation and improves reproducibility.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Catalytic amounts of Lewis acids (e.g., ZnCl) further accelerate the displacement step, though they necessitate post-reaction neutralization.
Analytical Characterization and Quality Control
Rigorous characterization ensures the phosphorane’s suitability for sensitive applications like pharmaceutical synthesis.
Spectroscopic Validation
Purity Assessment
Acid-base titration quantifies residual HCl, while gas chromatography (GC) monitors volatile impurities. Industrial batches typically exhibit ≥98% purity, with acid values ≤0.8 mg KOH/g.
Challenges and Mitigation Strategies
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